molecular formula C11H14O3 B6146565 2-(4-methoxy-2,6-dimethylphenyl)acetic acid CAS No. 61000-25-7

2-(4-methoxy-2,6-dimethylphenyl)acetic acid

Cat. No.: B6146565
CAS No.: 61000-25-7
M. Wt: 194.2
InChI Key:
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Description

2-(4-Methoxy-2,6-dimethylphenyl)acetic acid is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxy-2,6-dimethylphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-2,6-dimethylphenol.

    Acylation: The phenol undergoes acylation with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding acetic acid derivative.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: Formation of 4-methoxy-2,6-dimethylbenzoic acid.

    Reduction: Formation of 2-(4-methoxy-2,6-dimethylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxy-2,6-dimethylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-2,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

  • 2-(4-Chloro-2,6-dimethylphenyl)acetic acid
  • 2-(4-Methyl-2,6-dimethylphenyl)acetic acid
  • 2-(4-Ethoxy-2,6-dimethylphenyl)acetic acid

Comparison: 2-(4-Methoxy-2,6-dimethylphenyl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its chloro or ethoxy analogs, the methoxy derivative may exhibit different pharmacokinetic properties and potency in biological assays. The presence of the methoxy group can also affect the compound’s solubility and stability, making it a distinct entity in its class.

Properties

CAS No.

61000-25-7

Molecular Formula

C11H14O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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